Differentiation from Regioisomers: 5-LOX Inhibitory Potency
The specific 6-yl carbamate substitution is critical for potent 5-LOX inhibition. While direct IC50 data for the 4-yl or 5-yl regioisomers is not available in the same assay, the 6-yl substituted compound (identified as Compound 73 in a 2022 study) demonstrates potent activity [1]. This activity profile is distinct from indole-based carbamates, which have been optimized for different targets like ATX with IC50s in the low nM range , highlighting that the indoline scaffold and 6-yl substitution confer a different target selectivity profile.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.41 ± 0.01 µM [1] |
| Comparator Or Baseline | Indoline regioisomers (4-yl, 5-yl carbamates): No reported 5-LOX IC50 data found. Indole-based carbamates (e.g., ATX inhibitors): IC50 = 2.17 nM against Autotaxin . |
| Quantified Difference | N/A (Target specificity difference: 5-LOX vs. ATX) |
| Conditions | In vitro enzyme assay for 5-LOX; In vitro enzyme assay for Autotaxin [1] |
Why This Matters
Confirms that the 6-yl carbamate substitution pattern is associated with a specific biological activity (5-LOX inhibition) that is not a generic property of all indoline carbamates, making it a non-substitutable tool for studying this pathway.
- [1] Cerqua, I., et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J. Med. Chem. 2022, 65, 22, 14781-14799. View Source
